N-(4-Bromophenyl)methanesulfonamide

Description

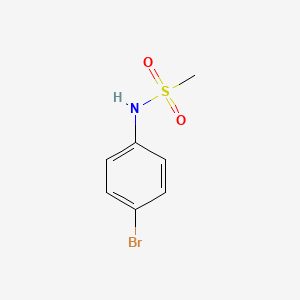

Structure

3D Structure

Properties

IUPAC Name |

N-(4-bromophenyl)methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO2S/c1-12(10,11)9-7-4-2-6(8)3-5-7/h2-5,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKOIRAFXKFYZHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80351683 | |

| Record name | N-(4-Bromophenyl)methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80351683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4284-50-8 | |

| Record name | N-(4-Bromophenyl)methanesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4284-50-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4-Bromophenyl)methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80351683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(4-Bromophenyl)methanesulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

N-(4-Bromophenyl)methanesulfonamide CAS number 4284-50-8 properties

An In-depth Technical Guide to N-(4-Bromophenyl)methanesulfonamide (CAS: 4284-50-8)

Introduction: Unveiling a Versatile Synthetic Intermediate

This compound, CAS number 4284-50-8, is an organosulfur compound that has emerged as a molecule of significant interest in the landscape of synthetic and medicinal chemistry. While structurally unassuming, it embodies a strategic combination of functional groups: a reactive aryl bromide, a versatile methanesulfonamide moiety, and an aromatic core. This unique constitution makes it an invaluable building block for the synthesis of more complex molecular architectures.[1]

Its primary significance lies in its utility as a key intermediate in the development of pharmacologically active agents. Notably, the 4-bromophenyl sulfonamide scaffold has been instrumental in the discovery of potent dual endothelin receptor antagonists, a class of drugs with applications in treating conditions like pulmonary arterial hypertension.[1][2][3] The bromine atom provides a crucial handle for late-stage functionalization via cross-coupling reactions, allowing for the systematic exploration of chemical space in structure-activity relationship (SAR) studies.[1][4] This guide provides a comprehensive technical overview of its properties, synthesis, reactivity, and applications, designed to empower researchers in leveraging its full potential.

| Identifier | Value |

| CAS Number | 4284-50-8[1][5][6] |

| Molecular Formula | C₇H₈BrNO₂S[1][5][6] |

| Molecular Weight | 250.11 g/mol [1][7][8] |

| IUPAC Name | This compound[1][6] |

| Synonyms | 4-(Methylsulfonylamido)bromobenzene, N-(4-bromo-phenyl)-methanesulphonamide, 4′-Bromomethanesulfonanilide[1][5][7] |

| InChI Key | KKOIRAFXKFYZHQ-UHFFFAOYSA-N[5][7][9] |

| Canonical SMILES | CS(=O)(=O)NC1=CC=C(C=C1)Br[1][5] |

digraph "N_4_Bromophenyl_methanesulfonamide_Structure" { graph [layout=neato, overlap=false, splines=true, size="6,4", ratio=fill, bgcolor="#F1F3F4"]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];// Define nodes for atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; N [label="N", fontcolor="#4285F4"]; S [label="S", fontcolor="#FBBC05"]; O1 [label="O", fontcolor="#EA4335"]; O2 [label="O", fontcolor="#EA4335"]; Br [label="Br", fontcolor="#34A853"]; C_Me [label="C"]; H_N [label="H", fontcolor="#4285F4"]; H_Me1 [label="H"]; H_Me2 [label="H"]; H_Me3 [label="H"];

// Position nodes C1 [pos="0,0!"]; C2 [pos="-1.2,-0.7!"]; C3 [pos="-1.2,-2.1!"]; C4 [pos="0,-2.8!"]; C5 [pos="1.2,-2.1!"]; C6 [pos="1.2,-0.7!"]; N [pos="2.4,0!"]; S [pos="3.6,0.7!"]; O1 [pos="3.6,2.1!"]; O2 [pos="4.8,0!"]; C_Me [pos="3.6,-0.7!"]; Br [pos="0,-4.2!"]; H_N [pos="2.4,0.9!"]; H_Me1 [pos="2.8,-1.2!"]; H_Me2 [pos="4.4,-1.2!"]; H_Me3 [pos="3.6,-1.6!"];

// Benzene ring with alternating bonds C1 -- C2; C2 -- C3 [style=double]; C3 -- C4; C4 -- C5 [style=double]; C5 -- C6; C6 -- C1 [style=double];

// Substituents C1 -- N; C4 -- Br; N -- S; N -- H_N; S -- O1 [style=double]; S -- O2 [style=double]; S -- C_Me; C_Me -- H_Me1; C_Me -- H_Me2; C_Me -- H_Me3;

// Add implicit hydrogens on the ring for clarity node [shape=none, label="H"]; H2[pos="-2.1,-0.3!"]; C2 -- H2; H3[pos="-2.1,-2.5!"]; C3 -- H3; H5[pos="2.1,-2.5!"]; C5 -- H5; H6[pos="2.1,-0.3!"]; C6 -- H6; }

Caption: Chemical structure of this compound.

PART 2: Physicochemical and Spectroscopic Characterization

A thorough understanding of a compound's physical and spectral properties is foundational for its application in research and development. These characteristics govern its behavior in different media, its reactivity, and the analytical methods required for its identification and quantification.

Physicochemical Properties

This compound is an off-white to light brown crystalline solid at ambient temperature.[1][10] Its high melting and boiling points are indicative of strong intermolecular forces, primarily hydrogen bonding mediated by the sulfonamide N-H group and dipole-dipole interactions from the polar S=O bonds.[1] The compound's moderate lipophilicity, suggested by its LogP value, indicates a balance between hydrophobic (bromophenyl ring) and hydrophilic (sulfonamide group) characteristics, which is a critical parameter for predicting its behavior in biological systems and chromatographic separations.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| Physical Form | Solid, Crystalline Powder | [1][11] |

| Melting Point | 137-141 °C | [1][6][7][11] |

| Boiling Point | 333.0 °C (at 760 mmHg, Predicted) | [1][6] |

| Density | 1.711 g/cm³ (Predicted) | [1][6] |

| LogP | 1.96 - 2.97 | [1][8] |

| Polar Surface Area (PSA) | 42.1 - 54.6 Ų | [1][8] |

| Index of Refraction | 1.623 (Predicted) |[1] |

Note: Predicted values for boiling point, density, and index of refraction are computationally derived. Discrepancies in reported LogP and PSA values may arise from different calculation algorithms and highlight the importance of experimental validation for critical applications.

Solubility Profile

The solubility is dictated by the interplay between the nonpolar bromophenyl ring and the polar sulfonamide functional group. The sulfonamide moiety can engage in hydrogen bonding, conferring solubility in polar solvents.[5] Conversely, the large, hydrophobic aryl bromide group limits its aqueous solubility.[10]

Table 2: Qualitative Solubility

| Solvent Class | Example(s) | Solubility | Rationale |

|---|---|---|---|

| Polar Protic | Water, Ethanol, Methanol | Low in water, Soluble in alcohols | The hydrophobic aryl group limits water solubility. Alcohols are better able to solvate both polar and nonpolar regions.[5][10] |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Soluble | Strong dipole moments can effectively solvate the polar sulfonamide group. |

| Nonpolar | Hexane, Toluene | Sparingly Soluble to Insoluble | The molecule's overall polarity is too high for significant solvation in nonpolar media.[10] |

| Chlorinated | Dichloromethane (DCM) | Moderately Soluble | Offers a balance of polarity suitable for dissolving the compound. |

Spectroscopic Signature

Spectroscopic analysis provides an unambiguous fingerprint for the compound's identity and purity.

-

¹H NMR (Proton Nuclear Magnetic Resonance): In a solvent like DMSO-d₆, the spectrum is expected to show three distinct signals:

-

Aromatic Protons: Two doublets in the ~7.2-7.6 ppm region, characteristic of a para-substituted benzene ring (an AA'BB' system).

-

N-H Proton: A broad singlet, typically downfield (>9.0 ppm), which is exchangeable with D₂O.

-

Methyl Protons: A sharp singlet around 3.0 ppm corresponding to the three protons of the CH₃ group.[12]

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should display five signals:

-

Aromatic Carbons: Four signals for the benzene ring carbons, with the carbon attached to bromine (C-Br) appearing at ~118-122 ppm and the carbon attached to nitrogen (C-N) at ~137-140 ppm.

-

Methyl Carbon: One signal for the methyl carbon (CH₃) at ~38-40 ppm.[12]

-

-

FTIR (Fourier-Transform Infrared Spectroscopy): The IR spectrum provides confirmation of the key functional groups.

-

N-H Stretch: A sharp to moderately broad peak around 3200-3300 cm⁻¹.

-

S=O Stretches: Two strong, characteristic absorption bands for the sulfonyl group: an asymmetric stretch at ~1320-1350 cm⁻¹ and a symmetric stretch at ~1140-1160 cm⁻¹.[13]

-

C-H Stretches: Aromatic C-H stretches appear just above 3000 cm⁻¹, while the aliphatic C-H stretch from the methyl group appears just below 3000 cm⁻¹.

-

C=C Aromatic Stretch: Peaks in the 1475-1600 cm⁻¹ region.

-

Spectral data for this compound can be accessed in public databases such as SpectraBase.[9]

PART 3: Synthesis and Reactivity

The synthetic accessibility of this compound is a key factor in its widespread use as a building block. Its reactivity is dominated by the chemistry of the aryl bromide and the sulfonamide N-H proton.

Synthetic Protocol: Sulfonamide Formation

The most direct and common method for synthesizing this compound is the reaction between 4-bromoaniline and methanesulfonyl chloride.[5] This is a classic nucleophilic substitution reaction where the amine nitrogen attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride leaving group. The reaction is typically performed in the presence of a non-nucleophilic base to neutralize the HCl byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis from 4-Bromoaniline

Causality: This protocol utilizes pyridine as both the base and a solvent component, though an inert co-solvent like DCM is preferred for better reaction control and ease of workup. Cooling the initial reaction to 0 °C is crucial to manage the exothermic nature of the reaction between the highly reactive sulfonyl chloride and the amine.

-

Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen), add 4-bromoaniline (1.0 eq.). Dissolve it in anhydrous dichloromethane (DCM, ~5-10 mL per mmol of aniline).

-

Base Addition: Add anhydrous pyridine (1.5 eq.) to the solution. Cool the flask to 0 °C using an ice bath.

-

Reagent Addition: Slowly add methanesulfonyl chloride (1.1 eq.) dropwise to the stirred solution. Maintain the temperature at 0 °C during the addition. Rationale: This prevents potential side reactions and decomposition.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours, or until TLC analysis indicates the consumption of the starting aniline.

-

Workup: Dilute the reaction mixture with DCM. Transfer to a separatory funnel and wash sequentially with 1M HCl (to remove pyridine), water, and brine. Self-Validation: The HCl wash will form a water-soluble pyridinium salt, effectively removing the base from the organic layer.

-

Isolation: Dry the organic layer over anhydrous sodium or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the pure this compound as a crystalline solid.

Chemical Reactivity and Synthetic Utility

The true value of this compound is realized in its subsequent transformations.

-

Palladium-Catalyzed Cross-Coupling: The C-Br bond is highly susceptible to oxidative addition to a Pd(0) catalyst, making it an excellent substrate for reactions like Suzuki, Sonogashira, Heck, and Buchwald-Hartwig amination. This allows for the introduction of a wide array of aryl, alkyl, or amino substituents at the para-position, which is a cornerstone of modern drug discovery for generating molecular diversity.[1][4]

-

N-H Acidity: The proton on the sulfonamide nitrogen is acidic (pKa ~10) and can be removed by a suitable base. The resulting anion can be alkylated or acylated, although this is less common than reactions at the aryl bromide site.

PART 4: Applications in Drug Discovery and Research

The structural motifs within this compound are frequently encountered in molecules designed to interact with biological targets.

Core Scaffold for Endothelin Receptor Antagonists

The endothelin (ET) system, comprising ET peptides and their receptors (ETA and ETB), plays a critical role in vasoconstriction and cell proliferation. Antagonists of these receptors are therapeutic agents for pulmonary arterial hypertension (PAH). The N-(aryl)sulfonamide moiety is a key pharmacophore in several potent ET receptor antagonists.[1]

Research leading to the discovery of the dual antagonist Macitentan involved the exploration of bromophenyl sulfonamide derivatives.[2][3] In these structures, the this compound fragment serves as a foundational piece. The bromophenyl group often orients into a hydrophobic pocket of the receptor, while the sulfonamide provides critical hydrogen bonding interactions. SAR studies have shown that modifications at the 4-position of the phenyl ring (enabled by the bromine handle) significantly impact binding affinity and receptor selectivity (ETA vs. ETB).[1] For instance, certain 4-bromophenyl-containing compounds have demonstrated IC₅₀ values in the low nanomolar range for the ETA receptor.[1]

Caption: Role of NBPMS as a building block in a drug discovery workflow.

Potential in Other Therapeutic Fields

The sulfonamide functional group is a well-established "privileged scaffold" in medicinal chemistry, found in a wide range of antibacterial, diuretic, and anti-inflammatory drugs. While specific antibacterial or antitumor activity for this compound itself is not well-documented, its derivatives are of active interest. For example, related N-(4-bromophenyl)carboxamides have been used to generate compounds with potent activity against clinically isolated drug-resistant bacteria.[4][5]

PART 5: Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate precautions. It is classified as an irritant and is harmful if swallowed.[6][14]

Table 3: GHS Hazard and Precautionary Information

| Classification | Code | Statement |

|---|---|---|

| Hazard Statements | H302 | Harmful if swallowed.[6] |

| H315 | Causes skin irritation.[6] | |

| H319 | Causes serious eye irritation.[6] | |

| H335 | May cause respiratory irritation.[6] | |

| Precautionary Statements | P261 | Avoid breathing dust.[6] |

| P280 | Wear protective gloves/eye protection. |

| | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6] |

Handling Protocol:

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, nitrile gloves, and chemical safety goggles.[1]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[15]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

References

- 1. This compound (4284-50-8) for sale [vulcanchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CAS 4284-50-8: this compound [cymitquimica.com]

- 6. This compound, 97% | 4284-50-8 [m.chemicalbook.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. Compound this compound - Chemdiv [chemdiv.com]

- 9. dev.spectrabase.com [dev.spectrabase.com]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. 4284-50-8 this compound AKSci X5288 [aksci.com]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. fishersci.com [fishersci.com]

- 15. 4284-50-8|this compound|BLD Pharm [bldpharm.com]

physicochemical properties of N-(4-Bromophenyl)methanesulfonamide

An In-depth Technical Guide to the Physicochemical Properties of N-(4-Bromophenyl)methanesulfonamide

Abstract

This compound is a sulfonamide derivative of significant interest as a versatile building block in medicinal chemistry and organic synthesis. A comprehensive understanding of its physicochemical properties is paramount for its effective application in drug design, formulation development, and synthetic strategy. This guide provides a detailed examination of the structural, thermal, and analytical characteristics of this compound. We present key quantitative data, including melting point, solubility, and partition coefficient (LogP), and outline robust, field-proven experimental protocols for their determination. This document is intended to serve as a vital resource for researchers, chemists, and drug development professionals, enabling them to leverage the full potential of this compound with a foundation of scientific integrity and technical precision.

Chemical Identity and Molecular Structure

A precise understanding of a compound's identity is the cornerstone of all subsequent research and development. This compound belongs to the organosulfur class of compounds, characterized by a sulfonamide functional group linking a methyl and a 4-bromophenyl substituent.[1]

-

IUPAC Name: this compound[1]

-

Synonyms: 4-(Methylsulfonylamido)bromobenzene, N-(4-bromo-phenyl)-methanesulphonamide[1]

The structure features a bromine atom in the para position of the phenyl ring relative to the sulfonamide linkage, which significantly influences its electronic properties and potential for further functionalization via cross-coupling reactions.[1]

Caption: 2D Chemical Structure of this compound.

A common and efficient synthetic route to this compound involves the reaction of 4-bromoaniline with methanesulfonyl chloride, typically in the presence of a base to neutralize the hydrochloric acid byproduct.[1][3] This standard sulfonamide formation is a reliable method for producing the target molecule.

Caption: General Synthetic Pathway.

Core Physicochemical Properties

The physicochemical parameters of a compound dictate its behavior in various environments, which is critical for applications ranging from reaction kinetics to pharmacokinetics. The properties of this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Weight | 250.11 - 250.12 g/mol | [1][2] |

| Appearance | White to off-white solid | [2] |

| Melting Point (Mp) | 137-141 °C | [1][2] |

| Boiling Point (Bp) | 333.0 ± 44.0 °C (Predicted) | [2] |

| Density | 1.711 ± 0.06 g/cm³ (Predicted) | [2] |

| Water Solubility (LogSw) | -2.5919 (Predicted) | [4] |

| Partition Coefficient (LogP) | 1.96 to 2.97 (Predicted) | [1][4] |

| Acidity (pKa) | 7.62 ± 0.10 (Predicted, acidic proton on N) | [2] |

| Polar Surface Area (PSA) | 42.11 - 54.55 Ų (Predicted) | [1][4] |

The melting point is a sharp range, indicative of a pure crystalline solid.[1][2] The predicted LogP value suggests moderate lipophilicity, implying a balance between aqueous and lipid solubility, a key consideration in drug design for membrane permeability.[1] Its predicted pKa of ~7.62 indicates that the sulfonamide proton is weakly acidic, a characteristic feature of this functional group.[2]

Analytical Characterization

Spectroscopic and Crystallographic Analysis

-

Mass Spectrometry (MS): In mass spectrometry, this compound would exhibit a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). The monoisotopic mass is approximately 248.9460 g/mol .[1][5]

-

Single-Crystal X-ray Diffraction: This is the most definitive method for determining the three-dimensional atomic structure of a crystalline solid.[6][7][8] For this compound, this technique would precisely map bond lengths, bond angles, and intermolecular interactions (such as hydrogen bonding involving the sulfonamide N-H group), providing unequivocal structural proof.[9]

Thermal Analysis

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are essential for characterizing the thermal stability and phase behavior of pharmaceutical compounds.[10][11]

-

Differential Scanning Calorimetry (DSC): A DSC thermogram would show a sharp endothermic peak corresponding to the melting point range of 137-141 °C.[1][2] The absence of other thermal events prior to melting would confirm the lack of polymorphic transitions or solvent loss under the tested conditions.[12]

-

Thermogravimetric Analysis (TGA): TGA measures weight loss as a function of temperature. For a pure, anhydrous sample of this compound, the TGA curve would remain flat until the onset of thermal decomposition at a high temperature, indicating its stability.[10][11] This analysis is crucial for identifying the upper-temperature limit for handling and storage.

Chromatographic Profile

High-Performance Liquid Chromatography (HPLC) is the standard for assessing the purity of non-volatile organic compounds like sulfonamides.[13][14] A reversed-phase HPLC method, using a C18 column with a mobile phase of acetonitrile and water (often with a formic acid modifier), would be effective.[14] Purity is determined by the relative area of the main peak, with pure samples showing a single, sharp peak.

Experimental Methodologies

The trustworthiness of physicochemical data hinges on the robustness of the experimental protocols used for their measurement.

Protocol 1: Melting Point Determination (Capillary Method)

This protocol is based on the standard laboratory technique for determining the melting range of a crystalline solid.[15][16]

-

Causality: A sharp melting range (typically <2 °C) is a primary indicator of purity. Impurities disrupt the crystal lattice, requiring less energy to break intermolecular forces, which leads to a depressed and broadened melting range.[15]

-

Methodology:

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered.

-

Capillary Loading: Press the open end of a capillary tube into the sample powder, tapping the sealed end on a hard surface to pack a 2-3 mm column of the material.

-

Apparatus Setup: Place the loaded capillary into the heating block of a calibrated melting point apparatus (e.g., a Mel-Temp or DigiMelt).[17]

-

Rapid Determination (Optional): Heat the sample rapidly (10-20 °C/min) to find an approximate melting temperature.[17] Allow the apparatus to cool.

-

Accurate Determination: Using a fresh sample, heat rapidly to within 15-20 °C of the approximate melting point. Then, reduce the heating rate to 1-2 °C/min.[17]

-

Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last solid crystal melts (T₂). The melting range is T₁ - T₂.

-

Protocol 2: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general reversed-phase HPLC method suitable for sulfonamide analysis.[14][18]

-

Causality: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. For purity analysis, the goal is to achieve baseline separation of the main compound from any impurities.

-

Methodology:

-

System: An HPLC system equipped with a UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[14]

-

Mobile Phase: A gradient or isocratic mixture of Acetonitrile and Water containing 0.1% Formic Acid. A typical starting point could be 75:25 Water:Acetonitrile.[14]

-

Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a compatible solvent (e.g., 50:50 Acetonitrile:Water) to a concentration of ~0.25 mg/mL.[14] Filter the solution through a 0.45 µm syringe filter.

-

Analysis Conditions:

-

Data Analysis: Integrate the peak areas from the resulting chromatogram. Calculate purity as (Area of Main Peak / Total Area of All Peaks) x 100%.

-

References

- 1. This compound (4284-50-8) for sale [vulcanchem.com]

- 2. This compound, 97% | 4284-50-8 [m.chemicalbook.com]

- 3. CAS 4284-50-8: this compound [cymitquimica.com]

- 4. Compound this compound - Chemdiv [chemdiv.com]

- 5. PubChemLite - this compound (C7H8BrNO2S) [pubchemlite.lcsb.uni.lu]

- 6. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]

- 7. excillum.com [excillum.com]

- 8. rigaku.com [rigaku.com]

- 9. Small Molecule X-ray Crystallography | METRIC [research.ncsu.edu]

- 10. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 11. Thermal Analysis in Pharmaceutical Research, Development, and Quality Control - TA Instruments [tainstruments.com]

- 12. Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development [cn-henven.com]

- 13. Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Sulfonamide Antibiotics Analyzed with HPLC- AppNote [mtc-usa.com]

- 15. SSERC | Melting point determination [sserc.org.uk]

- 16. studylib.net [studylib.net]

- 17. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 18. imeko.info [imeko.info]

An In-depth Technical Guide on the Solubility and Partition Characteristics of N-(4-Bromophenyl)methanesulfonamide

Preamble: The Physicochemical Keystone of Drug Viability

In the landscape of drug discovery and development, the intrinsic physicochemical properties of a candidate molecule are the bedrock upon which its ultimate therapeutic success is built. Among these, aqueous solubility and lipophilicity stand as paramount gatekeepers of bioavailability. N-(4-Bromophenyl)methanesulfonamide, a compound of interest within the broader class of sulfonamides, presents a classic case study in the delicate balance between these critical parameters. Its structure, featuring a polar sulfonamide group and a nonpolar bromophenyl ring, necessitates a thorough and nuanced understanding of its behavior in both aqueous and lipid environments. This guide is structured to provide researchers, scientists, and drug development professionals with a comprehensive technical framework for evaluating these characteristics, blending theoretical underpinnings with actionable, field-proven experimental methodologies.

Section 1: Core Physicochemical Profile

A foundational understanding of this compound begins with its key physical and chemical identifiers. These parameters provide the initial clues to its expected behavior and inform the design of subsequent experimental investigations.

| Property | Value | Source/Method |

| Molecular Formula | C₇H₈BrNO₂S | - |

| Molecular Weight | 250.11 g/mol | |

| Melting Point | 137-141 °C | [1] |

| Appearance | White to off-white solid | [1] |

| Predicted LogP | 1.96 - 2.97 | [2][3][4] |

| Predicted LogD (pH 7.4) | 1.7669 | [2] |

| Predicted Aqueous Solubility (LogSw) | -2.5919 | [2] |

| Predicted pKa | 7.62 ± 0.10 | [1] |

Note: LogP, LogD, LogSw, and pKa values are computationally predicted and require experimental verification for definitive characterization.

Section 2: The Theoretical Underpinnings of Solubility and Partitioning

The interplay of a molecule's structural features with its environment governs its solubility and partitioning behavior. For this compound, two key aspects are of primary importance: its ionization state and its solid-state properties.

The Critical Role of pKa and Ionization

The sulfonamide moiety of this compound contains an acidic proton. The predicted pKa of approximately 7.62 suggests that the ionization state of this molecule will be highly dependent on the pH of its environment.[1]

-

Below the pKa: In acidic environments (pH < 7.62), the compound will exist predominantly in its neutral, un-ionized form. This form is typically less water-soluble due to the absence of a charge to interact favorably with polar water molecules.

-

Above the pKa: In basic environments (pH > 7.62), the sulfonamide proton will be lost, resulting in an anionic conjugate base. This ionized form will exhibit significantly higher aqueous solubility.

This pH-dependent solubility is a crucial consideration for oral drug delivery, as the molecule will encounter a wide range of pH environments, from the acidic stomach to the more neutral intestine.

Solid-State Effects: The Energy of Dissolution

The relatively high melting point of this compound (137-141 °C) is indicative of a stable crystal lattice structure with significant intermolecular forces.[1] For dissolution to occur, energy must be supplied to overcome these lattice forces. A higher melting point often correlates with lower intrinsic solubility of the solid form.

Section 3: Rigorous Experimental Characterization

While predictive models offer valuable initial insights, definitive characterization of solubility and partitioning necessitates robust experimental determination. The following protocols represent industry-standard, self-validating methodologies.

Thermodynamic (Equilibrium) Solubility Determination

The "gold standard" for assessing the intrinsic solubility of a compound is the shake-flask method. This approach measures the equilibrium concentration of a compound in a saturated solution, providing a thermodynamically stable value.

Experimental Workflow: Shake-Flask Method

Caption: Workflow for thermodynamic solubility determination.

Detailed Protocol:

-

System Preparation: Add an excess of solid this compound to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed, inert container. The presence of undissolved solid at the end of the experiment is a critical self-validating checkpoint.

-

Equilibration: Agitate the suspension at a constant, controlled temperature (e.g., 25°C or 37°C) for a sufficient duration (typically 24-48 hours) to ensure that equilibrium between the dissolved and solid states is achieved.

-

Phase Separation: Carefully separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation followed by filtration of the supernatant through a low-binding filter (e.g., PVDF).

-

Quantification: Analyze the concentration of the dissolved compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Data Interpretation: The measured concentration represents the thermodynamic solubility of this compound in the specified buffer at the given temperature.

Kinetic Solubility Profiling

In early-stage drug discovery, a higher throughput assessment of solubility is often required. Kinetic solubility assays provide a rapid indication of a compound's propensity to precipitate from a supersaturated solution, which is relevant to many in vitro screening protocols.

Experimental Workflow: Kinetic Solubility Assay

Caption: Workflow for kinetic solubility determination.

Detailed Protocol:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in dimethyl sulfoxide (DMSO).

-

Aqueous Dilution: Add a small aliquot of the DMSO stock solution to the aqueous buffer of interest and mix thoroughly. This creates a transiently supersaturated solution.

-

Incubation and Precipitation Monitoring: Incubate the solution for a defined period (e.g., 1-2 hours) and monitor for the formation of a precipitate. This can be done visually or instrumentally (e.g., by nephelometry).

-

Quantification: After the incubation period, separate any precipitate and quantify the concentration of the compound remaining in solution, typically by HPLC-UV.

-

Data Interpretation: The resulting concentration is the kinetic solubility under the specific assay conditions. It is important to note that this value is often higher than the thermodynamic solubility.

Partition Coefficient (LogP) and Distribution Coefficient (LogD) Determination

The partition coefficient (LogP) is a measure of a compound's lipophilicity in its neutral form, while the distribution coefficient (LogD) accounts for both neutral and ionized species at a specific pH. The shake-flask method is the definitive technique for their determination.

Experimental Workflow: LogP/LogD Determination

Caption: Workflow for LogP/LogD determination.

Detailed Protocol:

-

Phase Preparation: Pre-saturate n-octanol with the aqueous buffer (e.g., water for LogP, or a specific pH buffer like PBS at pH 7.4 for LogD) and vice versa.

-

Partitioning: Add a known amount of this compound to a mixture of the pre-saturated n-octanol and aqueous phases.

-

Equilibration: Vigorously shake the mixture for a sufficient time to allow the compound to partition between the two phases and reach equilibrium.

-

Phase Separation: Allow the two phases to separate completely, typically aided by centrifugation.

-

Quantification: Accurately measure the concentration of the compound in both the n-octanol and aqueous phases using a suitable analytical method like HPLC-UV.

-

Calculation:

-

LogP: LogP = log₁₀([Concentration in Octanol] / [Concentration in Water]) (for the neutral species)

-

LogD: LogD = log₁₀([Concentration in Octanol] / [Concentration in Aqueous Buffer at specific pH])

-

Section 4: Synthesis and Forward-Looking Perspectives

The available data, though largely predictive, suggests that this compound is a compound of moderate lipophilicity with pH-dependent aqueous solubility. The predicted pKa near the physiological pH of the intestine highlights the critical need for experimental determination of its solubility profile across a range of pH values. The provided protocols offer a robust framework for generating this essential data.

For drug development professionals, the moderate LogP is promising for membrane permeability. However, the potentially low aqueous solubility in its neutral form may present challenges for dissolution and absorption. Future work should focus on experimental validation of the predicted values and may explore formulation strategies, such as salt formation or the use of solubility enhancers, to optimize the biopharmaceutical properties of this compound.

References

An In-depth Technical Guide to the Physicochemical Characterization of N-(4-Bromophenyl)methanesulfonamide

Abstract: This technical guide provides a comprehensive analysis of the melting and boiling points of N-(4-Bromophenyl)methanesulfonamide (CAS No: 4284-50-8), a key sulfonamide derivative. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of values. It delves into the underlying principles governing these physical properties, provides detailed, field-proven experimental protocols for their determination, and discusses the critical implications of these parameters in purity assessment, synthetic strategy, and pharmaceutical formulation. The protocols are presented as self-validating systems, emphasizing causality and experimental integrity.

Introduction: The Significance of this compound

This compound is an organosulfur compound featuring a central methanesulfonamide core substituted with a 4-bromophenyl group on the nitrogen atom.[1] Its structure, containing a hydrogen bond donor (the N-H group), hydrogen bond acceptors (the sulfonyl oxygens), and a functionalized aromatic ring, makes it a valuable building block in medicinal chemistry and organic synthesis.[1] The bromine atom, in particular, serves as a versatile synthetic handle for elaboration into more complex molecules via cross-coupling reactions.[1]

Understanding the fundamental physicochemical properties of a compound, such as its melting and boiling points, is a non-negotiable prerequisite for its effective application. These parameters are not merely static data points; they are direct indicators of a substance's purity, thermal stability, and the nature of its intermolecular forces. For professionals in drug development, these properties profoundly influence critical decisions related to compound purification, formulation, stability testing, and ultimately, bioavailability.

Core Physicochemical Properties

The defining thermal characteristics of this compound are a direct consequence of its molecular structure. The presence of the polar sulfonamide group allows for strong dipole-dipole interactions and hydrogen bonding, while the bromophenyl ring contributes to van der Waals forces. These combined intermolecular forces require significant thermal energy to overcome, resulting in a high melting point and a very high boiling point for a molecule of its size.[1]

Summary of Physical Data

The key quantitative physical properties of this compound are summarized below for rapid reference.

| Property | Value | Source(s) |

| CAS Number | 4284-50-8 | [1][2] |

| Appearance | White to off-white solid | [2] |

| Molecular Formula | C₇H₈BrNO₂S | [1][3] |

| Molecular Weight | 250.11 g/mol | [2] |

| Melting Point | 137-141 °C | [1][2] |

| Boiling Point | 333.0 °C at 760 mmHg (Predicted) | [1][2] |

| Density | 1.711 g/cm³ (Predicted) | [1][2] |

Note: The boiling point is a predicted value, as is common for high-melting solids where decomposition may occur before boiling at atmospheric pressure.

Experimental Determination Protocols

The following sections provide detailed, step-by-step methodologies for the accurate determination of melting and boiling points. These protocols are designed to be robust and self-validating.

Melting Point Determination: Digital Capillary Method

The melting point of a crystalline solid is the temperature at which it transitions from the ordered solid phase to the liquid phase. For a pure substance, this transition occurs over a very narrow range (typically <1 °C). The presence of impurities disrupts the crystal lattice, typically causing a depression and broadening of the melting range. Therefore, this method is a powerful, first-line indicator of sample purity.

Protocol Steps:

-

Sample Preparation:

-

Ensure the this compound sample is completely dry, as moisture can depress the melting point.

-

Crush a small amount of the sample into a fine powder on a watch glass using a spatula. This is critical for uniform packing and efficient heat transfer within the capillary tube.

-

-

Capillary Loading:

-

Tap the open end of a capillary tube (sealed at one end) into the powder.

-

Invert the tube and tap its sealed end gently on a hard surface, or drop it down a long glass tube, to pack the powder tightly into the bottom. A packed sample height of 2-3 mm is ideal. Insufficient packing can lead to inaccurate readings due to slow heat transfer.

-

-

Instrument Setup:

-

Insert the loaded capillary tube into the heating block of a calibrated digital melting point apparatus.

-

Set a rapid heating ramp (e.g., 10-15 °C/min) to approach the expected melting point (approx. 137 °C).

-

-

Measurement:

-

Once the temperature is within 15-20 °C of the expected melting point, reset the ramp rate to a slower value (1-2 °C/min). This slow rate is essential to allow the sample and thermometer to be in thermal equilibrium, ensuring an accurate reading.

-

Record the temperature at which the first drop of liquid appears (T₁).

-

Record the temperature at which the last solid crystal melts (T₂).

-

The melting range is reported as T₁ - T₂. For pure this compound, this should fall within the 137-141 °C range.[1][2]

-

-

Validation:

Diagram: Melting Point Determination Workflow

Caption: Workflow for Capillary Melting Point Determination.

Boiling Point Determination: Micro Method (Siwoloboff's Method)

Given the high predicted boiling point of 333 °C, standard distillation is impractical and may lead to decomposition. A micro boiling point determination is a more suitable technique that requires only a small amount of sample. The principle is to heat the sample and identify the temperature at which its vapor pressure equals the atmospheric pressure.

Protocol Steps:

-

Apparatus Assembly:

-

Add a small amount (approx. 0.5 mL) of this compound into a small-diameter test tube (e.g., a Durham tube).

-

Take a capillary tube (sealed at one end) and place it into the test tube with the open end down.

-

Attach the test tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

-

-

Heating:

-

Immerse the assembly in a heating bath (e.g., mineral oil or a heating block), ensuring the rubber band is above the liquid level to prevent degradation.

-

Begin heating the bath at a moderate rate. As the temperature rises, air trapped in the capillary tube will expand and exit as a slow stream of bubbles.

-

-

Measurement:

-

Continue heating until the bubbling becomes a rapid, continuous stream. This indicates the sample's vapor pressure is overcoming the atmospheric pressure.

-

Turn off the heat and allow the bath to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to be drawn back into the capillary tube. At this exact moment, the vapor pressure of the sample is equal to the external pressure.

-

-

Validation:

-

The cooling process must be slow to obtain an accurate reading.

-

Repeat the determination to check for consistency. Note that this method is highly dependent on precise observation.

-

Diagram: Micro Boiling Point Determination Workflow

Caption: Workflow for Micro Boiling Point Determination.

Implications in Research and Development

-

Purity Assessment: A sharp melting point range that matches the literature value (137-141 °C) is a strong primary indicator of high purity. A broad or depressed range suggests the presence of impurities, such as residual starting materials (e.g., 4-bromoaniline) or solvents from a recrystallization step.

-

Synthetic Route Confirmation: The physical properties of a synthesized compound serve as a crucial data point for structural confirmation, complementing spectroscopic data (NMR, IR, MS).

-

Pharmaceutical Formulation: The high melting point suggests strong crystal lattice energy. This has direct implications for the compound's solubility and dissolution rate—key factors in determining its bioavailability. Formulation scientists may need to employ techniques like micronization or the creation of amorphous solid dispersions to improve the dissolution profile of such a crystalline, high-melting-point compound.

-

Thermal Stability: The significant difference between the melting point and the predicted boiling point indicates a wide liquid range and good thermal stability, which is advantageous for processing and storage.

Conclusion

The melting point (137-141 °C) and predicted boiling point (333 °C) of this compound are defining physicochemical parameters that govern its behavior and application. These values, rooted in the compound's strong intermolecular forces, are not merely benchmarks but are critical tools for assessing purity, confirming identity, and guiding pharmaceutical development. The rigorous experimental protocols detailed herein provide a reliable framework for verifying these properties, ensuring data integrity and enabling the confident application of this versatile chemical building block in advanced scientific research.

References

The Pivotal Role of N-(4-Bromophenyl)methanesulfonamide in Modern Medicinal Chemistry: A Technical Guide

This guide provides an in-depth technical exploration of N-(4-Bromophenyl)methanesulfonamide, a versatile building block in medicinal chemistry. We will delve into its fundamental properties, synthesis, and, most critically, its instrumental role in the development of contemporary therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this compound in their discovery programs.

Introduction: The Unassuming Power of a Brominated Sulfonamide

This compound is an organosulfur compound featuring a methanesulfonamide group attached to a 4-bromophenyl ring.[1][2] While structurally straightforward, its true value lies in the strategic combination of its functionalities. The sulfonamide moiety, a well-established pharmacophore, imparts a wide range of biological activities, including antimicrobial, antiviral, antidiabetic, and anticancer properties.[3][4][5] The bromo-substituted phenyl ring provides a crucial handle for synthetic elaboration, particularly through cross-coupling reactions, and contributes to the compound's overall lipophilicity and potential for specific interactions with biological targets.[1]

This guide will illuminate the multifaceted contributions of this compound, from its basic chemical characteristics to its application in the synthesis of complex, life-saving pharmaceuticals.

Physicochemical Properties and Structural Attributes

A thorough understanding of a compound's physical and chemical properties is paramount for its effective application in drug design and synthesis.

| Property | Value | Significance in Medicinal Chemistry |

| Molecular Formula | C₇H₈BrNO₂S | Provides the elemental composition. |

| Molecular Weight | 250.11 g/mol [1] | Influences diffusion, absorption, and overall pharmacokinetics. |

| Melting Point | 137-141 °C[1] | Indicates purity and solid-state stability. |

| Boiling Point | 333 °C at 760 mmHg[1] | Suggests low volatility and strong intermolecular forces. |

| LogP | 2.97[1] | A measure of lipophilicity, crucial for membrane permeability and bioavailability. This moderate value suggests a balance between aqueous solubility and lipid membrane penetration. |

| Polar Surface Area | 54.55 Ų[1] | Influences membrane permeability and interactions with polar residues in target proteins. |

The sulfonamide group's ability to act as a hydrogen bond donor and acceptor, combined with the moderate lipophilicity imparted by the bromophenyl ring, creates a balanced profile for potential drug candidates.[1]

Synthesis of this compound: A Foundational Protocol

The synthesis of this compound is typically achieved through a nucleophilic substitution reaction between 4-bromoaniline and methanesulfonyl chloride.[1][2] This reaction is a cornerstone of sulfonamide synthesis and is readily adaptable for laboratory and larger-scale production.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound from 4-bromoaniline and methanesulfonyl chloride.

Materials:

-

4-Bromoaniline

-

Methanesulfonyl chloride

-

Pyridine (or another suitable base like triethylamine)

-

Dichloromethane (DCM) or other suitable aprotic solvent

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromoaniline (1.0 equivalent) in anhydrous dichloromethane under a nitrogen atmosphere.

-

Base Addition: Cool the solution to 0 °C using an ice bath and add pyridine (1.2 equivalents) dropwise. The base acts as a scavenger for the HCl generated during the reaction.

-

Sulfonylation: Slowly add methanesulfonyl chloride (1.1 equivalents) to the stirred solution at 0 °C. The reaction is exothermic, and slow addition is crucial to control the temperature.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up:

-

Quench the reaction by adding 1 M HCl to neutralize the excess pyridine.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

-

Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield this compound as a solid.

Causality in Protocol Design: The choice of an aprotic solvent like DCM prevents unwanted side reactions with the reactive methanesulfonyl chloride. The use of a base is essential to drive the reaction to completion by neutralizing the acidic byproduct. The aqueous work-up steps are designed to remove the base, unreacted starting materials, and salts, ensuring a high-purity final product.

References

Introduction: Re-evaluating a Classic Scaffold with a Halogen Twist

An In-depth Technical Guide to the Therapeutic Applications of Bromophenyl Sulfonamides

The sulfonamide moiety (-SO₂NH-) is a cornerstone of medicinal chemistry, a "privileged structure" that has given rise to a vast array of therapeutic agents since its initial discovery.[1][2] From the first wave of antibacterial sulfa drugs that revolutionized medicine to modern treatments for a wide range of conditions, the sulfonamide group's versatility is well-established.[1][3] These compounds are known for their ability to act as structural mimics of p-aminobenzoic acid (PABA), a key intermediate in bacterial folate synthesis, and for their capacity to engage in strong hydrogen bonding interactions with biological targets.[4][5] Their applications are diverse, spanning antimicrobial, anticancer, anti-inflammatory, diuretic, and antiviral therapies.[6][7]

This guide focuses on a specific, highly promising subclass: bromophenyl sulfonamides . The introduction of a bromine atom onto the phenyl ring is not a trivial modification. It imparts unique physicochemical properties, including altered lipophilicity, metabolic stability, and the potential for halogen bonding—a specific, non-covalent interaction that can significantly enhance binding affinity and selectivity for a target protein. This document serves as a technical resource for researchers and drug development professionals, providing an in-depth analysis of the mechanisms, experimental validation, and therapeutic potential of this important class of molecules.

Chapter 1: Core Therapeutic Applications and Mechanisms of Action

The bromophenyl sulfonamide scaffold has been successfully exploited to develop potent inhibitors and modulators for several key therapeutic areas. The following sections detail the primary applications, supported by mechanistic insights and quantitative data.

Anticancer Activity: A Multi-Pronged Assault on Malignancy

Bromophenyl sulfonamides have emerged as potent anticancer agents, acting through diverse and often complementary mechanisms.[5]

1.1.1 Inhibition of Carbonic Anhydrase IX (CA IX)

A key mechanism is the inhibition of carbonic anhydrase IX (CA IX), an enzyme overexpressed in many solid tumors and linked to the regulation of extracellular pH in the hypoxic tumor microenvironment.[8] By inhibiting CA IX, these compounds disrupt pH regulation, leading to a cascade of events culminating in cancer cell death.

A notable example is the compound 2-bromo-N-(4-sulfamoylphenyl)propanamide (MMH-1) . Studies on the triple-negative breast cancer cell line MDA-MB-231 have shown that MMH-1 selectively targets these cancer cells.[8] Its inhibition of CA IX leads to a decrease in extracellular acidity, disruption of mitochondrial membrane integrity, an increase in reactive oxygen species (ROS), and the activation of the caspase cascade, ultimately triggering both intrinsic and extrinsic apoptotic pathways.[8] This compound was found to arrest cells in the G0/G1 phase and significantly slow wound healing capacity in vitro.[8]

Caption: Anticancer mechanism via CA IX inhibition by bromophenyl sulfonamides.

1.1.2 Inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2)

Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis.[9] Vascular endothelial growth factor receptor-2 (VEGFR-2), a tyrosine kinase receptor, is a primary mediator of this process and a key target for anti-angiogenic therapy.[9] Several sulfonamide derivatives have been identified as potent VEGFR-2 inhibitors. While specific bromophenyl examples are part of broader sulfonamide studies, the scaffold is well-suited for targeting the ATP-binding pocket of this kinase. This inhibition blocks downstream signaling pathways, preventing endothelial cell proliferation and migration, thereby starving the tumor of essential nutrients.[9]

Table 1: In Vitro Anticancer Activity of Selected Sulfonamide Derivatives

| Compound ID | Substitution | Target Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| 3f | 2-Bromophenyl | A549 (Lung) | 66.1 ± 1.89 | [10] |

| 3f | 2-Bromophenyl | MCF7 (Breast) | 13.1 ± 1.58 | [10] |

| 11 | Sulfonamide-Schiff Base | HCT-116 (Colon) | 0.2771 ± 0.02 | [9] |

| 12 | Sulfonamide-Schiff Base | HCT-116 (Colon) | 0.1985 ± 0.02 | [9] |

| 17 | Sulfonamide-Schiff Base | HCT-116 (Colon) | 0.1451 ± 0.01 |[9] |

Antimicrobial Activity: A Classic Mechanism with Renewed Potential

The original therapeutic success of sulfonamides was in combating bacterial infections.[11] They function as competitive inhibitors of dihydropteroate synthetase (DHPS), an enzyme essential for the synthesis of folic acid in bacteria.[12][13] As structural analogs of p-aminobenzoic acid (PABA), they block the metabolic pathway, leading to a bacteriostatic effect that halts bacterial growth and replication.[3][4] Humans are unaffected as they obtain folate from their diet.[13]

Bromophenyl sulfonamides have demonstrated significant potential in this area, particularly against drug-resistant strains. The bromine substitution can enhance membrane permeability and/or binding to the target enzyme. Studies have shown activity of bromophenyl-containing compounds against Gram-positive bacteria, including the notoriously difficult-to-treat methicillin-resistant Staphylococcus aureus (MRSA).[14][15][16]

Caption: Antimicrobial mechanism via competitive inhibition of folate synthesis.

Table 2: In Vitro Antimicrobial Activity of Bromophenyl Derivatives

| Compound Type | Target Organism | Activity Metric (MIC) | Result | Reference |

|---|---|---|---|---|

| N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives | Gram-positive bacteria | MIC | 2.5–5.0 mg/mL | [14] |

| Sulfonamide derivative 1b | Multidrug-resistant S. aureus | MIC | 64 µg/ml | [17] |

| 3-bromo-2,6-dihydroxyacetophenone | S. aureus | Agar Diffusion | Significant Zone | [15] |

| 3-bromo-2,6-dihydroxyacetophenone | MRSA | Agar Diffusion | Significant Zone |[15] |

Anti-inflammatory Activity

Chronic inflammation is a hallmark of numerous diseases. Bromophenyl sulfonamides can modulate inflammatory pathways through several mechanisms.

1.3.1 Protease Inhibition: Certain N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives have shown superior efficiency in inhibiting trypsin activity compared to acetylsalicylic acid.[14][18] By inhibiting proteases involved in the inflammatory cascade, these compounds can reduce tissue damage and downstream inflammatory signaling. The IC₅₀ values for these compounds were found to be in the range of 0.04–0.07 mg/mL, significantly lower than the control.[14][18]

1.3.2 Modulation of Inflammatory Mediators: Sulfanilamide-related drugs can reduce the bioavailability of hypochlorous acid (HOCl), a potent oxidant produced by neutrophils during inflammation.[19] By scavenging HOCl, these drugs protect crucial proteins like alpha 1-antitrypsin from inactivation, thereby maintaining control over neutrophil elastase and reducing connective tissue damage.[19] Other studies have pointed to the ability of related compounds to reduce edema by acting on early inflammatory mediators, such as histamine.[20]

Chapter 2: Synthetic Methodologies and Experimental Protocols

The translation of therapeutic potential into tangible drug candidates relies on robust synthetic chemistry and validated biological assays.

General Synthesis of Bromophenyl Sulfonamides

The most reliable and widely practiced method for preparing sulfonamides is the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base.[21][22] This protocol provides a generalized procedure for synthesizing N-substituted (2-bromophenyl)methanesulfonamides.

Caption: A typical experimental workflow for synthesizing bromophenyl sulfonamides.

Protocol 1: General Procedure for the Synthesis of N-Substituted (2-Bromophenyl)methanesulfonamides

-

Rationale: This protocol leverages the high electrophilicity of the sulfur atom in the sulfonyl chloride, which readily reacts with the nucleophilic amine. The base is critical for scavenging the HCl byproduct, driving the reaction to completion. Dichloromethane (DCM) is a common solvent due to its inertness and ability to dissolve a wide range of organic compounds.

-

Materials:

-

(2-bromophenyl)methanesulfonyl chloride

-

Appropriate primary or secondary amine

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

Base (e.g., triethylamine or pyridine)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Appropriate solvents for chromatography (e.g., hexanes/ethyl acetate mixture)

-

-

Procedure:

-

Dissolution: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 equivalent) in anhydrous DCM.

-

Cooling: Cool the solution to 0 °C in an ice bath. This is done to control the initial exothermic reaction upon addition of the sulfonyl chloride.

-

Addition of Base: Add the base (1.1 - 1.5 equivalents) to the amine solution and stir for 5 minutes.

-

Addition of Sulfonyl Chloride: Add a solution of (2-bromophenyl)methanesulfonyl chloride (1.05 equivalents) in anhydrous DCM dropwise to the cooled amine/base mixture.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching & Extraction: Once the reaction is complete, quench by adding water. Transfer the mixture to a separatory funnel. Wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine. The acid wash removes excess base, while the bicarbonate wash removes any remaining acidic impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure sulfonamide.

-

In Vitro Cytotoxicity Screening (MTT Assay)

-

Rationale: To evaluate the anticancer potential of newly synthesized compounds, a cell viability assay is essential. The MTT assay is a colorimetric assay that measures the reduction of yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase. The resulting purple formazan is soluble in DMSO and its absorbance is directly proportional to the number of viable, metabolically active cells.

-

Materials:

-

Cancer cell line of interest (e.g., MDA-MB-231)

-

Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Synthesized bromophenyl sulfonamide compounds dissolved in DMSO (stock solution)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates

-

Microplate reader

-

-

Procedure:

-

Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37 °C, 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in growth medium from the DMSO stock. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity. Replace the medium in the wells with 100 µL of the medium containing the various concentrations of the compounds. Include wells for a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).

-

Incubation: Incubate the plate for 48-72 hours at 37 °C, 5% CO₂.

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 3-4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

-

Chapter 3: Challenges and Future Perspectives

Despite their immense promise, the development of bromophenyl sulfonamides is not without challenges. The classic issue of bacterial resistance that has plagued older sulfa drugs remains a concern, necessitating the design of novel derivatives that can evade resistance mechanisms.[11][23] Furthermore, potential off-target effects and the need for favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles are critical considerations in the drug development pipeline.[24]

The future of this chemical class is bright. The strategic use of the bromophenyl moiety to exploit halogen bonding offers a rational design approach to enhance potency and selectivity. Hybrid molecules, which combine the bromophenyl sulfonamide scaffold with other pharmacophores, could lead to multi-target drugs with enhanced efficacy, particularly in complex diseases like cancer.[23] Continued exploration of their activity against a wider range of therapeutic targets, including viral polymerases, kinases, and proteases, will undoubtedly uncover new and valuable therapeutic applications for this versatile and powerful class of compounds.

References

- 1. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]

- 2. ajchem-b.com [ajchem-b.com]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Effective Anticancer Potential of a New Sulfonamide as a Carbonic Anhydrase IX Inhibitor Against Aggressive Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition | MDPI [mdpi.com]

- 10. ovid.com [ovid.com]

- 11. my.clevelandclinic.org [my.clevelandclinic.org]

- 12. Sulfonamides [pharmacology2000.com]

- 13. Sulfonamides - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]

- 14. Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. jocpr.com [jocpr.com]

- 18. researchgate.net [researchgate.net]

- 19. Sulphonamides as anti-inflammatory agents: old drugs for new therapeutic strategies in neutrophilic inflammation? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Evaluation of anti-inflammatory effect of derivative (E)-N-(4-bromophenyl)-2-(thiophen-2-ylmethylene)-thiosemicarbazone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. benchchem.com [benchchem.com]

- 22. benchchem.com [benchchem.com]

- 23. tandfonline.com [tandfonline.com]

- 24. Current development in sulfonamide derivatives to enable CNS-drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to N-(4-Bromophenyl)methanesulfonamide: A Versatile Building Block in Modern Organic Synthesis

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

N-(4-Bromophenyl)methanesulfonamide is a bifunctional chemical scaffold of significant interest in organic synthesis and medicinal chemistry. Its structure, featuring a reactive aryl bromide and a sulfonamide moiety capable of hydrogen bonding, makes it an exceptionally versatile building block. The aryl bromide serves as a key handle for carbon-carbon and carbon-nitrogen bond formation via transition-metal-catalyzed cross-coupling reactions, while the methanesulfonamide group is a recognized pharmacophore present in numerous therapeutic agents. This guide provides an in-depth analysis of the synthesis, properties, and core applications of this compound, with a focus on field-proven experimental protocols and the underlying chemical principles that govern its reactivity. We will explore its pivotal role in constructing complex molecular architectures, particularly through Buchwald-Hartwig amination and Suzuki-Miyaura coupling, underscoring its value in the drug discovery pipeline.

Introduction: The Strategic Value of a Bifunctional Reagent

In the landscape of modern synthetic chemistry, the efficiency of constructing complex molecules often hinges on the strategic use of pre-functionalized building blocks. This compound (CAS No. 4284-50-8) has emerged as a reagent of considerable utility.[1][2] Its molecular architecture consists of a 4-bromophenyl group attached to the nitrogen atom of a methanesulfonamide moiety.[1] This design is strategically significant for two primary reasons:

-

The Aryl Bromide Handle: The bromine atom on the phenyl ring is an excellent leaving group for a wide array of palladium- and copper-catalyzed cross-coupling reactions. This allows for the precise and predictable introduction of new aryl, heteroaryl, alkyl, or amino groups, forming the backbone of more elaborate structures.[1]

-

The Methanesulfonamide Moiety: The sulfonamide functional group (SO₂NH) is a cornerstone in medicinal chemistry.[3][4] Its ability to act as a stable, non-hydrolyzable scaffold and a potent hydrogen bond donor-acceptor allows for strong interactions with biological targets like enzymes and receptors.[3] Molecules containing this group are known to exhibit a wide range of biological activities, including antibacterial, anti-inflammatory, and antitumor properties.[2][4][5]

This combination makes this compound a powerful tool for systematically building molecular diversity and exploring structure-activity relationships (SAR) in drug discovery programs.[1]

Physicochemical Properties & Spectroscopic Profile

A thorough understanding of a building block's physical properties is critical for its effective use in synthesis, influencing choices in reaction solvents, purification methods, and storage.

Physical Data

This compound is typically an off-white to white solid at room temperature, with moderate lipophilicity as indicated by its LogP value.[1][6] This property suggests moderate solubility in common organic solvents and limited solubility in water, a key consideration for reaction and workup conditions.[1]

| Property | Value | Source(s) |

| CAS Number | 4284-50-8 | [1][2][6] |

| Molecular Formula | C₇H₈BrNO₂S | [1][2][7] |

| Molecular Weight | 250.11 g/mol | [1][6][7] |

| Melting Point | 137-141 °C | [1][6] |

| Boiling Point | 333.0 °C (Predicted) | [1][6] |

| Density | 1.711 g/cm³ (Predicted) | [1][6] |

| LogP | ~2.97 | [1] |

| Appearance | White to off-white solid | [6] |

Spectroscopic Data

Spectroscopic analysis confirms the structure of this compound. While full spectra are available from databases, the key characteristic signals are summarized below.[8]

| Spectroscopy | Key Features |

| ¹H NMR | Signals corresponding to the aromatic protons on the bromophenyl ring and a singlet for the methyl protons of the sulfonamide group. The N-H proton is also observable and may be exchangeable with D₂O.[9] |

| ¹³C NMR | Resonances for the four unique carbons of the p-substituted benzene ring and the methyl carbon.[5][8] |

| IR | Characteristic absorption bands for N-H stretching (around 3200-3300 cm⁻¹), asymmetric and symmetric S=O stretching of the sulfonyl group (typically 1310-1380 cm⁻¹ and 1150-1180 cm⁻¹), and C-Br stretching.[10] |

| Mass Spec. | A distinct isotopic pattern for the molecular ion peak due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in ~1:1 ratio).[11] |

Synthesis of this compound

The most direct and common method for preparing this compound is the reaction of 4-bromoaniline with methanesulfonyl chloride.[2] This is a standard nucleophilic substitution reaction at the sulfonyl sulfur.

Reaction Principle

The lone pair of electrons on the nitrogen atom of 4-bromoaniline acts as a nucleophile, attacking the electrophilic sulfur atom of methanesulfonyl chloride. The chloride ion is displaced, and a subsequent deprotonation step, typically facilitated by a non-nucleophilic base like pyridine or triethylamine, yields the final sulfonamide product. The base is crucial as it neutralizes the HCl generated during the reaction, preventing it from protonating the starting aniline and shutting down the reaction.

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from general procedures for sulfonamide synthesis.[12]

-

Reaction Setup: To a solution of 4-bromoaniline (1.0 eq) in pyridine (used as both solvent and base) or an inert solvent like dichloromethane (DCM) containing triethylamine (1.2 eq), cool the mixture to 0 °C in an ice bath.

-

Reagent Addition: Add methanesulfonyl chloride (1.1 eq) dropwise to the stirred solution. Causality Note: Slow, cooled addition is critical to control the exothermic reaction and prevent side product formation.

-

Reaction Progression: Allow the mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting aniline. For less reactive systems, gentle heating or reflux may be required.[12]

-

Quenching and Workup: Pour the reaction mixture into ice-cold water or dilute HCl to precipitate the product and neutralize excess pyridine/triethylamine.

-

Isolation: Collect the resulting solid precipitate by vacuum filtration and wash thoroughly with cold water.

-

Purification: Recrystallize the crude solid from a suitable solvent system, such as ethanol/water, to afford the pure this compound as a white solid.[12]

Core Synthetic Applications: A Gateway to Molecular Complexity

The true power of this compound lies in its utility as a versatile synthetic intermediate. The aryl bromide is a launchpad for introducing diverse functionalities.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)-N bonds with unparalleled efficiency and scope.[13][14][15] Using this compound as the aryl bromide partner allows for the synthesis of N,N'-diaryl or N-alkyl-N'-aryl methanesulfonamide derivatives, which are common motifs in pharmaceuticals.

Mechanistic Insight: The reaction proceeds via a catalytic cycle involving a Palladium(0) species.[14][16] Key steps include:

-

Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.

-

Amine Coordination & Deprotonation: The amine coupling partner coordinates to the Pd(II) center, followed by deprotonation by a base (e.g., NaOtBu, Cs₂CO₃) to form a palladium amido complex.

-

Reductive Elimination: This final step forms the desired C-N bond and regenerates the active Pd(0) catalyst.[14]

The choice of phosphine ligand is critical and is tailored to the specific substrates to promote the reductive elimination step and prevent side reactions like beta-hydride elimination.[14]